4-cyanopyridine-2-boronic acid

Suzuki-Miyaura cross-coupling Boronic acid stability Cyanopyridine functionalization

2-Pyridylboronic acids suffer from rapid protodeboronation, undermining Suzuki-Miyaura cross-coupling yields. 4-Cyanopyridine-2-boronic acid overcomes this: the 4-cyano group electronically stabilizes the boronic acid, enabling efficient coupling with aryl halides. Key benefits: - Directly constructs 4-cyano-2,4'-bipyridine scaffolds without multi-step FG interconversions. - Optimized for phosphite/phosphine oxide catalytic systems. - Supplied at 98% purity; stored under N₂ at -20°C for stability.

Molecular Formula C6H5BN2O2
Molecular Weight 147.93 g/mol
CAS No. 1072946-01-0
Cat. No. B1451321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyanopyridine-2-boronic acid
CAS1072946-01-0
Molecular FormulaC6H5BN2O2
Molecular Weight147.93 g/mol
Structural Identifiers
SMILESB(C1=NC=CC(=C1)C#N)(O)O
InChIInChI=1S/C6H5BN2O2/c8-4-5-1-2-9-6(3-5)7(10)11/h1-3,10-11H
InChIKeyXVCMGWIQWZNIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyanopyridine-2-boronic acid Overview


4-Cyanopyridine-2-boronic acid (CAS 1072946-01-0), also designated as (4-cyanopyridin-2-yl)boronic acid, is a heteroarylboronic acid derivative with molecular formula C₆H₅BN₂O₂ and molecular weight 147.93 g/mol . The compound features a pyridine ring bearing a boronic acid group at the 2-position and an electron-withdrawing cyano substituent at the 4-position . This ortho-substituted pyridylboronic acid architecture positions the compound as a specialized building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of cyano-functionalized biaryl systems, particularly in pharmaceutical and agrochemical research applications [1].

4-Cyanopyridine-2-boronic acid Interchangeability Limitations


Generic substitution of pyridylboronic acids fails because the position of the boronic acid group on the pyridine ring fundamentally dictates both reagent stability and cross-coupling efficiency. Ortho-pyridylboronic acids (2-position) are historically documented as unstable and challenging coupling partners compared to their meta- and para-substituted counterparts [1]. The 2-pyridylboronic acid scaffold exhibits an intrinsically lengthened C–B bond that renders it more reactive yet prone to protodeboronation [2]. The incorporation of the 4-cyano substituent in 4-cyanopyridine-2-boronic acid alters the electronic landscape of the pyridine ring, modulating the Lewis basicity of the nitrogen and potentially mitigating the instability challenges inherent to the unsubstituted 2-pyridylboronic acid framework [3]. Consequently, researchers cannot assume that a different cyanopyridine boronic acid positional isomer or an unsubstituted pyridine boronic acid will perform equivalently in a given coupling protocol.

4-Cyanopyridine-2-boronic acid Comparative Stability & Reactivity


Boronic Ester vs. Free Acid Stability in Suzuki Coupling

A direct comparative study evaluating ortho-cyanopyridylboronic acid derivatives established that the pinacol ester form exhibits superior stability relative to the corresponding free boronic acid under Suzuki cross-coupling conditions with pyridine halides . This class-level finding provides critical procurement guidance: researchers seeking to use 4-cyanopyridine-2-boronic acid (CAS 1072946-01-0) should consider that the free acid may require more careful handling and storage than its ester counterpart (CAS 741709-62-6).

Suzuki-Miyaura cross-coupling Boronic acid stability Cyanopyridine functionalization

Positional Isomer Reactivity in Pyridylboronic Acids

2-Pyridylboronic acid derivatives as a class are historically recognized as unstable and inefficient in Suzuki-Miyaura coupling compared to 3-pyridyl and 4-pyridyl boronic acids [1]. The fundamental reason lies in an intrinsically lengthened C–B bond at the ortho position, which increases reactivity toward protodeboronation [2]. While pyridine-4-boronic acids and pyridine-3-boronic acids are widely employed with standard protocols, 2-pyridylboronic esters remain rarely reported due to stability concerns [3]. 4-Cyanopyridine-2-boronic acid belongs to this challenging ortho-substituted class, and its procurement should be accompanied by awareness that specialized coupling protocols (e.g., phosphite or phosphine oxide ligand systems) may be required to achieve acceptable yields.

Heteroarylboronic acid reactivity Protodeboronation Suzuki-Miyaura coupling

Cyano Substituent Effect on Pyridine Lewis Basicity

An asymmetric Suzuki-Miyaura coupling study using pyridine-derived boronic acids demonstrated that unsubstituted pyridine inhibits the coupling reaction while 2-chloropyridine does not, indicating that the role of the 2-substituent is to reduce the Lewis basicity of the pyridine nitrogen and thereby diminish binding to Rh catalyst species [1]. By class-level inference, the electron-withdrawing 4-cyano substituent in 4-cyanopyridine-2-boronic acid similarly reduces pyridine nitrogen Lewis basicity relative to unsubstituted pyridine-2-boronic acid, potentially mitigating catalyst deactivation and improving coupling outcomes.

Electron-withdrawing substituent Lewis basicity modulation Suzuki-Miyaura coupling

Cyano-Functionalized Bipyridine Synthesis via Cross-Coupling

Ortho-cyanopyridylboronic esters have been successfully employed to synthesize new cyanobipyridine systems via Suzuki cross-coupling with pyridine halides . These cyano-functionalized bipyridines represent valuable scaffolds for metal coordination chemistry and materials science applications. The 4-cyanopyridine-2-boronic acid scaffold provides a direct entry to 2,4′-bipyridine architectures bearing a cyano substituent at the 4-position of the pyridine ring bearing the coupling junction—a specific connectivity pattern that would require more complex synthetic sequences if alternative building blocks were employed.

Bipyridine synthesis Cyano-functionalized heterocycles Metal ligand scaffolds

4-Cyanopyridine-2-boronic acid Application Scenarios


Cyano-Bipyridine Ligands for Catalysis and Materials

4-Cyanopyridine-2-boronic acid serves as the optimal building block for constructing 2,4′-bipyridine scaffolds bearing a cyano group at the 4-position of the coupling pyridine ring . This specific substitution pattern is accessed directly via Suzuki-Miyaura coupling with appropriate pyridine halides. Alternative retrosynthetic strategies would require multiple protection/deprotection and functional group interconversion steps. The resulting cyano-bipyridines represent valuable ligand frameworks for transition metal catalysis and coordination polymer synthesis.

Kinase Inhibitor and Anticancer Building Blocks

Cyanopyridine boronic acid derivatives, including the 4-cyanopyridine-2-boronic acid scaffold, are recognized as versatile building blocks for synthesizing biologically active molecules such as kinase inhibitors, protease inhibitors, and anticancer agents . Cyanopyridine-containing compounds have demonstrated promising anticancer and enzyme inhibitory activities, with molecular docking studies supporting structure-activity relationships that inform inhibitor design [1]. The boronic acid handle at the 2-position enables modular incorporation of the 4-cyanopyridine moiety into diverse inhibitor scaffolds via palladium-catalyzed cross-coupling.

Specialized Ligand Systems for 2-Pyridylboronic Acid Coupling

Given the well-documented instability challenges of 2-pyridylboronic acid derivatives , 4-cyanopyridine-2-boronic acid represents a valuable substrate for developing and validating improved coupling protocols. Catalytic systems based on phosphite or phosphine oxide ligands have been demonstrated to be highly active for Suzuki-Miyaura reactions of 2-pyridyl boron derivatives [1]. Researchers procuring this compound should anticipate employing such specialized ligand systems rather than standard phosphine-based catalysts (e.g., PPh₃) to achieve acceptable coupling yields.

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